molecular formula C31H30P2 B12816031 rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane

Cat. No.: B12816031
M. Wt: 464.5 g/mol
InChI Key: LBNIIIAVAIZHKJ-QHNMYUOLSA-N
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Description

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane: is a complex organic compound known for its unique structure and significant applications in various fields of science. This compound features a bicyclo[2.2.1]heptane framework with two diphenylphosphane groups attached, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.

    Phosphane Introduction: The diphenylphosphane groups are introduced through a series of reactions involving phosphane reagents and appropriate catalysts.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-efficiency catalysts, automated reaction systems, and large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The diphenylphosphane groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,2S,3R,4S)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid
  • dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Uniqueness

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of two diphenylphosphane groups. This makes it particularly effective as a ligand in catalysis, offering distinct advantages in terms of stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C31H30P2

Molecular Weight

464.5 g/mol

IUPAC Name

[(1S,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane

InChI

InChI=1S/C31H30P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,24-25,30-31H,21-23H2/t24-,25+,30-,31-/m0/s1

InChI Key

LBNIIIAVAIZHKJ-QHNMYUOLSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC2CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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